Cas no 941685-08-1 (4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine)

4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine is a brominated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core protected by a [2-(trimethylsilyl)ethoxy]methyl (SEM) group. The SEM group enhances stability and solubility, facilitating handling in synthetic applications. The bromine substituent at the 4-position offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, making it valuable in pharmaceutical and agrochemical intermediate synthesis. Its structural versatility and compatibility with organometallic transformations make it a useful building block for constructing complex nitrogen-containing scaffolds. The compound is typically handled under inert conditions to preserve reactivity.
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine structure
941685-08-1 structure
商品名:4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
CAS番号:941685-08-1
MF:C13H19BrN2OSi
メガワット:327.292263269424
MDL:MFCD15529217
CID:835092
PubChem ID:57477561

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine 化学的及び物理的性質

名前と識別子

    • 1H-Pyrrolo[2,3-b]pyridine, 4-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]-
    • 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
    • 4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyr idine
    • 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine (ACI)
    • 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
    • AS-83403
    • DRANOGPOHXHUQP-UHFFFAOYSA-N
    • 1H-Pyrrolo[2,3-b]pyridine,4-bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-
    • E80835
    • EN300-205620
    • 4-BROMO-1-([2-(TRIMETHYLSILYL)ETHOXY]METHYL)-1H-PYRROLO[2,3-B]PYRIDINE
    • SCHEMBL101528
    • SB13963
    • DA-21462
    • 941685-08-1
    • 2-[(4-bromopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane
    • CS-0004649
    • 4-Bromo-1-[2-(trimethylsilyl)ethoxy]methyl-1H-pyrrolo[2,3-b]pyridine
    • 4-bromo-1-[2-(trimethylsilyl)-ethoxy]methyl-1H-pyrrolo[2,3-b]pyridine
    • A1-13223
    • 4-Bromo-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
    • MDL: MFCD15529217
    • インチ: 1S/C13H19BrN2OSi/c1-18(2,3)9-8-17-10-16-7-5-11-12(14)4-6-15-13(11)16/h4-7H,8-10H2,1-3H3
    • InChIKey: DRANOGPOHXHUQP-UHFFFAOYSA-N
    • ほほえんだ: BrC1C2C=CN(C=2N=CC=1)COCC[Si](C)(C)C

計算された属性

  • せいみつぶんしりょう: 326.04500g/mol
  • どういたいしつりょう: 326.04500g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 272
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 27Ų

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0917-250MG
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
941685-08-1 95%
250MG
¥ 1,386.00 2023-04-12
Chemenu
CM333349-1g
4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
941685-08-1 95%+
1g
$769 2024-07-19
Enamine
EN300-205620-10.0g
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
941685-08-1 95%
10.0g
$1970.0 2023-02-22
eNovation Chemicals LLC
Y1237177-1g
1H-Pyrrolo[2,3-b]pyridine, 4-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]-
941685-08-1 95%
1g
$775 2024-06-06
Chemenu
CM333349-250mg
4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
941685-08-1 95%+
250mg
$377 2024-07-19
eNovation Chemicals LLC
Y1237177-100mg
1H-Pyrrolo[2,3-b]pyridine, 4-broMo-1-[[2-(triMethylsilyl)ethoxy]Methyl]-
941685-08-1 95%
100mg
$250 2024-06-06
Enamine
EN300-205620-2.5g
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
941685-08-1 95%
2.5g
$863.0 2023-09-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0917-500MG
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
941685-08-1 95%
500MG
¥ 2,310.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ0917-10G
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
941685-08-1 95%
10g
¥ 17,292.00 2023-04-12
Enamine
EN300-205620-0.25g
4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
941685-08-1 95%
0.25g
$357.0 2023-09-16

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  10 min, 0 °C
1.2 0 °C → rt; 2 h, rt
1.3 Reagents: Water ;  rt
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ごうせいかいろ 3

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1.2 0 °C; 45 min, 0 °C; 0 °C → rt
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1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 2.5 h, rt
1.3 Solvents: Water ;  rt
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ごうせいかいろ 5

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1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  0 °C; 18 h, rt
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ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 2.5 h, rt
1.3 Reagents: Water
リファレンス
3-(1H-Pyrrolo[2,3-b]pyridin-2-yl)-1H-pyrazolo[3,4-c]pyridines as Wnt pathway modulators and their preparation
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ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 0.5 h, cooled
1.2 1 h, rt
リファレンス
2,4,6-Trisubstituted pyrimidine compound as ATR kinase inhibitor
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ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane
リファレンス
Rapid Access to 2-Substituted Bicyclo[1.1.1]pentanes
Garry, Olivia L.; Heilmann, Michael; Chen, Jingjia; Liang, Yufan; Zhang, Xiaheng ; et al, Journal of the American Chemical Society, 2023, 145(5), 3092-3100

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 1 h, 0 °C
1.2 0 °C; 1 h, 0 °C
1.3 Reagents: Water
リファレンス
Preparation of piperidin-4-yl azetidine derivatives as JAK1 inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; 4 h, 0 °C
リファレンス
Preparation of heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors
, United States, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  < 10 °C; 1 h, < 10 °C; < -5 °C; 1 h, < -5 °C
1.2 < 10 °C; 1.5 h, < 10 °C; 1 h, < 10 °C
1.3 Solvents: Water
リファレンス
Preparation of azetidine derivatives for treating JAK-related diseases
, World Intellectual Property Organization, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 2.5 h, rt
リファレンス
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ごうせいかいろ 13

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1.1 Reagents: Diisopropylethylamine Solvents: Dimethylformamide ,  Acetonitrile ;  0 °C → 25 °C; 12 h, 25 °C
リファレンス
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ごうせいかいろ 14

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リファレンス
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ごうせいかいろ 15

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1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  10 °C; 2 h, 10 °C
リファレンス
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ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  20 min, rt; rt → 0 °C
1.2 0 °C → rt; 16 h, rt
リファレンス
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ごうせいかいろ 17

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1.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ;  0 °C → 25 °C; 12 h, 25 °C
リファレンス
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ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 2.5 h, rt
リファレンス
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ごうせいかいろ 19

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1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 2 h, rt
リファレンス
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ごうせいかいろ 20

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1.2 Solvents: Dimethylformamide ;  2 min, 0 °C; 1 h, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Water ;  rt
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4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Raw materials

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine Preparation Products

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine 関連文献

4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridineに関する追加情報

Recent Advances in the Application of 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine (CAS: 941685-08-1) in Chemical Biology and Pharmaceutical Research

The compound 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine (CAS: 941685-08-1) has recently emerged as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. This heterocyclic scaffold, featuring a pyrrolopyridine core, has garnered significant attention due to its versatility in medicinal chemistry and its potential applications in targeting various disease pathways. Recent studies have highlighted its role in the synthesis of novel compounds with promising pharmacological properties.

One of the most notable applications of this compound is its use as a building block in the synthesis of small-molecule inhibitors targeting protein kinases. Kinases play a critical role in cell signaling and are often implicated in cancer and inflammatory diseases. Researchers have utilized 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine to develop selective inhibitors for kinases such as JAK2 and EGFR, which are associated with hematologic malignancies and solid tumors, respectively. The bromo-substitution at the 4-position allows for further functionalization through cross-coupling reactions, enabling the introduction of diverse pharmacophores.

In a recent study published in the Journal of Medicinal Chemistry, scientists demonstrated the utility of this compound in the synthesis of a novel class of JAK2 inhibitors. The researchers employed palladium-catalyzed Suzuki-Miyaura coupling reactions to introduce aryl and heteroaryl groups at the 4-position, resulting in compounds with enhanced potency and selectivity. The trimethylsilylethoxymethyl (SEM) protecting group was found to be crucial for the stability of the intermediate during synthetic transformations, underscoring the importance of this functional group in the design of complex molecules.

Another significant advancement involves the use of 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine in the development of PROTACs (Proteolysis Targeting Chimeras). These bifunctional molecules are designed to degrade target proteins by recruiting E3 ubiquitin ligases. Recent work published in ACS Chemical Biology highlighted the incorporation of this scaffold into PROTACs targeting BET proteins, which are involved in transcriptional regulation and cancer progression. The bromo-substituted pyrrolopyridine served as a handle for linking the target-binding moiety to the E3 ligase recruiter, demonstrating its versatility in chemical biology.

Beyond its applications in drug discovery, this compound has also been employed in the synthesis of fluorescent probes for imaging studies. A study in Chemical Communications reported the development of a pyrrolopyridine-based fluorescent probe for detecting reactive oxygen species (ROS) in live cells. The probe, derived from 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine, exhibited high sensitivity and selectivity for ROS, making it a valuable tool for studying oxidative stress in disease models.

In conclusion, 4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine (CAS: 941685-08-1) continues to be a pivotal intermediate in chemical biology and pharmaceutical research. Its unique structural features and reactivity profile enable its use in diverse applications, from kinase inhibitor development to PROTAC design and fluorescent probe synthesis. As research in these areas advances, this compound is expected to play an increasingly important role in the discovery of new therapeutic agents and chemical tools.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:941685-08-1)4-bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine
A1095033
清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):208.0/346.0/707.0